![molecular formula C19H14O2S B14790442 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine is a complex organic compound that features a fluorene moiety attached to a dihydrothieno[3,4-b][1,4] dioxine structure. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it a potential candidate for use in organic semiconductors and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorene Derivative: The initial step involves the synthesis of a fluorene derivative, such as 9H-fluoren-2-yl, through a Friedel-Crafts acylation reaction.
Cyclization: The fluorene derivative is then subjected to cyclization reactions to form the dihydrothieno[3,4-b][1,4] dioxine core. This step often requires the use of Lewis acids as catalysts.
Coupling Reaction: Finally, the fluorene moiety is coupled with the dihydrothieno[3,4-b][1,4] dioxine core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of more efficient catalysts and greener solvents is an ongoing area of research to make the process more sustainable.
化学反应分析
Types of Reactions
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the fluorene and thieno[3,4-b][1,4] dioxine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fully saturated analogs.
科学研究应用
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Material Science: Employed in the development of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine in organic electronics involves its ability to transport charge efficiently. The compound’s conjugated system allows for the delocalization of electrons, facilitating charge mobility. In biological systems, its mechanism may involve interactions with cellular components, although detailed studies are required to elucidate specific pathways.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9H-fluorene: Another fluorene derivative used in organic electronics.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: A compound with similar structural features but different electronic properties.
Uniqueness
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine is unique due to its combination of a fluorene moiety with a dihydrothieno[3,4-b][1,4] dioxine core, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
属性
分子式 |
C19H14O2S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
5-(9H-fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C19H14O2S/c1-2-4-15-12(3-1)9-14-10-13(5-6-16(14)15)19-18-17(11-22-19)20-7-8-21-18/h1-6,10-11H,7-9H2 |
InChI 键 |
LIYGVGXASWRPJP-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(SC=C2O1)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790364.png)
![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)


![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
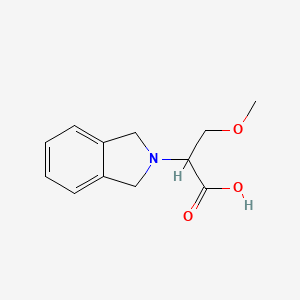
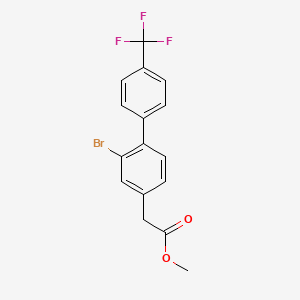
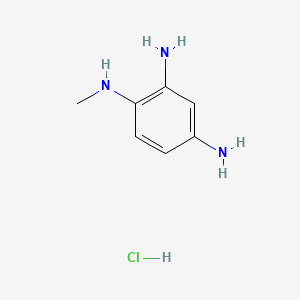
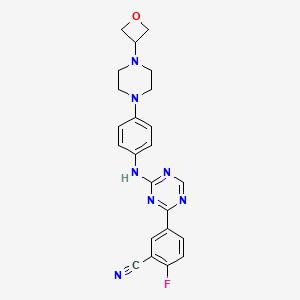
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
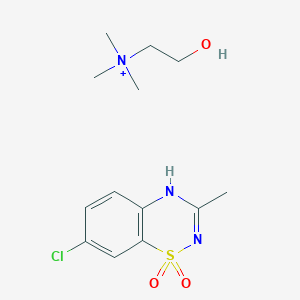
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
